molecular formula C26H28N2O2 B12340162 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- CAS No. 84632-59-7

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-

Cat. No.: B12340162
CAS No.: 84632-59-7
M. Wt: 400.5 g/mol
InChI Key: LUWZMQBKBJUDAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- typically involves the reaction of appropriate pyrrole derivatives with diketopyrrolopyrrole (DPP) units. One common method involves the use of N-alkyl-2,5-di(2-thienyl)pyrrole derivatives with various substituents such as hydrogen, ester, amide, and imide groups on the 3,4-position of the pyrrole unit .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of palladium-catalyzed Stille coupling reactions to form the desired polymers .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- involves its electron-withdrawing properties, which allow it to participate in various electronic interactions. The compound can accept hydrogen bonds and other electrostatic interactions, leading to the formation of copolymers with pi-pi stacking. These interactions are crucial for its function in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- is unique due to its specific substituents, which provide distinct electronic properties. The presence of tert-butyl groups on the phenyl rings enhances its solubility and processability, making it particularly useful in industrial applications .

Properties

CAS No.

84632-59-7

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1,4-bis(4-tert-butylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C26H28N2O2/c1-25(2,3)17-11-7-15(8-12-17)21-19-20(24(30)27-21)22(28-23(19)29)16-9-13-18(14-10-16)26(4,5)6/h7-14,27,30H,1-6H3

InChI Key

LUWZMQBKBJUDAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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